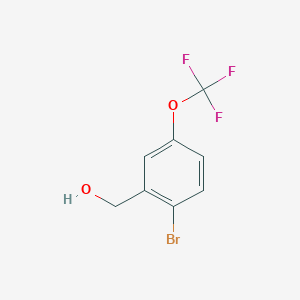

2-Bromo-5-(trifluoromethoxy)benzyl alcohol

Übersicht

Beschreibung

“2-Bromo-5-(trifluoromethoxy)benzyl alcohol” is a chemical compound with the molecular formula C8H6BrF3O2 and a molecular weight of 271.03 g/mol . It is a solid substance .

Synthesis Analysis

The synthesis of compounds similar to “2-Bromo-5-(trifluoromethoxy)benzyl alcohol” involves the nucleophilic attack of the carbon-sulfur bond on a positively charged halogen, which subsequently makes the nucleophilic substitution by a fluoride possible .Molecular Structure Analysis

The InChI code for “2-Bromo-5-(trifluoromethoxy)benzyl alcohol” is 1S/C8H6BrF3O2/c9-7-2-1-6 (3-5 (7)4-13)14-8 (10,11)12/h1-3,13H,4H2 .Physical And Chemical Properties Analysis

“2-Bromo-5-(trifluoromethoxy)benzyl alcohol” is a solid substance . It is stored at ambient temperature .Wissenschaftliche Forschungsanwendungen

Benzylation of Alcohols

- Pyridinium Salt as a Benzylation Agent : A study by Poon and Dudley (2006) discusses the use of a stable, neutral organic salt, 2-Benzyloxy-1-methylpyridinium triflate, for the benzylation of a wide range of alcohols. This process occurs upon warming and results in good to excellent yield, highlighting a practical method for benzylation in organic synthesis (Poon & Dudley, 2006).

Polymer Synthesis

- Convergent Approach to Dendritic Macromolecules : Hawker and Fréchet (1990) describe a novel convergent growth approach to topological macromolecules based on dendritic fragments. This method involves condensing benzylic bromide with phenolic groups, leading to the formation of dendritic wedges and hyperbranched macromolecules (Hawker & Fréchet, 1990).

O-Benzylating Reagent

- Acid-Catalyzed O-Benzylation : Yamada, Fujita, and Kunishima (2012) introduced 2,4,6-tris(benzyloxy)-1,3,5-triazine (TriBOT) as an acid-catalyzed O-benzylating reagent. This reagent, when used with functionalized alcohols, results in benzyl ethers and is noteworthy for its high atom economy and cost-effectiveness (Yamada, Fujita, & Kunishima, 2012).

Arynes and Arylation

- Arynes for Naphthalene Synthesis : Schlosser and Castagnetti (2001) explored the generation of arynes from bromo-trifluoromethoxy benzene and their use in synthesizing naphthalenes. Their work demonstrates the potential of arynes in organic synthesis and the creation of complex aromatic compounds (Schlosser & Castagnetti, 2001).

Allylation of Benzyl Acetates

- B(C6F5)3-Catalyzed Allylation : Rubin and Gevorgyan (2001) developed an effective protocol for the allylation of secondary benzylic alcohol derivatives. This process, catalyzed by B(C6F5)3, allows for the introduction of additional functionalities such as bromo, acetoxy, and primary benzyloxy groups (Rubin & Gevorgyan, 2001).

Radical Reactions

- Carbene-Catalyzed Radical Reactions : Li et al. (2016) describe the generation of (nitro)benzyl radicals via N-heterocyclic carbene (NHC) catalysis. This radical intermediates undergo formal addition with ketones, representing a novel approach in organic synthesis (Li et al., 2016).

Safety And Hazards

The safety information for “2-Bromo-5-(trifluoromethoxy)benzyl alcohol” indicates that it may cause skin burns and eye damage . Precautions include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .

Eigenschaften

IUPAC Name |

[2-bromo-5-(trifluoromethoxy)phenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrF3O2/c9-7-2-1-6(3-5(7)4-13)14-8(10,11)12/h1-3,13H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OALBWTKTAWWYBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OC(F)(F)F)CO)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrF3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60382571 | |

| Record name | 2-bromo-5-(trifluoromethoxy)benzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60382571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-5-(trifluoromethoxy)benzyl alcohol | |

CAS RN |

886763-15-1 | |

| Record name | 2-bromo-5-(trifluoromethoxy)benzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60382571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Imino-6-[[4-(2-phenoxyethoxy)phenyl]methylidene]-2-phenyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B1597972.png)

![4'-(Trifluoromethoxy)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B1597979.png)

![3-Chloro-5-[2-(3-chloro-1,2,4-thiadiazol-5-yl)disulfanyl]-1,2,4-thiadiazole](/img/structure/B1597980.png)

![3-{4-[(4-Bromobenzyl)oxy]phenyl}acrylic acid](/img/structure/B1597987.png)